molecular formula C25H22N6O3 B12040944 4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478252-57-2

4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12040944
CAS No.: 478252-57-2
M. Wt: 454.5 g/mol
InChI Key: MROHMVOUIWUZEM-VULFUBBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves the reaction of 4-methoxybenzaldehyde with [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

478252-57-2

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

IUPAC Name

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H22N6O3/c1-30-22-21(23(32)28-25(30)33)31(15-18-8-5-7-17-6-3-4-9-20(17)18)24(27-22)29-26-14-16-10-12-19(34-2)13-11-16/h3-14H,15H2,1-2H3,(H,27,29)(H,28,32,33)/b26-14+

InChI Key

MROHMVOUIWUZEM-VULFUBBASA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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